molecular formula C16H14ClN3O4 B2433170 N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-09-8

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2433170
CAS No.: 899975-09-8
M. Wt: 347.76
InChI Key: TXMIFCAHEVNEOD-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a high-purity oxalamide compound intended for research use in biochemistry and oncology. The oxalamide scaffold is recognized in medicinal chemistry for its potential in inhibiting biologically relevant targets. Specifically, structurally related oxalamide compounds have been identified as a novel class of stearoyl-CoA desaturase (SCD) inhibitors . SCD is a key enzyme in the biosynthesis of unsaturated fatty acids, a process critical for membrane integrity and cell proliferation in various cancers . Researchers can utilize this compound to probe the role of lipid metabolism in disease models, particularly in the study of certain non-small-cell-lung-cancer (NSCLC) cell lines where related compounds have shown selective toxicity . The synthesis of this compound likely follows established procedures for oxalamides, which can involve the reaction of an oxalic acid derivative with appropriate amine precursors . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10-6-7-12(20(23)24)8-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMIFCAHEVNEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 2-chlorobenzylamine with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 2: Addition of 2-methyl-5-nitroaniline to the reaction mixture, followed by stirring at room temperature to yield the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(2-methylphenyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(5-nitrophenyl)oxalamide
  • N1-(2-methyl-5-nitrophenyl)-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both chlorobenzyl and methyl-nitrophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of chlorobenzyl and nitrophenyl groups, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₄ClN₃O₄
  • Molecular Weight : 347.75 g/mol
  • CAS Number : 899975-09-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may influence these targets through:

  • Enzyme Inhibition : Potential inhibition of bacterial enzymes, contributing to its antimicrobial properties.
  • Receptor Interaction : Binding to specific receptors that modulate biochemical pathways, leading to anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism likely involves the inhibition of key bacterial enzymes, which disrupts vital cellular processes.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by researchers evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Model Study :
    In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Biochemical Probes : The compound's ability to interact with specific proteins indicates its utility as a biochemical probe in research settings .
  • Therapeutic Potential : Its anti-inflammatory and antimicrobial properties position it as a candidate for therapeutic development in treating infections and inflammatory conditions .

Q & A

Q. Why do some studies report low cytotoxicity (IC₅₀ > 50 μM) while others show high potency (IC₅₀ < 1 μM)?

  • Resolution :
  • Cell Line Variability : Test in MDA-MB-231 (high CYP3A4 expression) vs. HepG2 (low metabolic activity) .
  • Metabolite Interference : LC-MS profiling identifies active metabolites (e.g., reduced nitro to amine) .

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